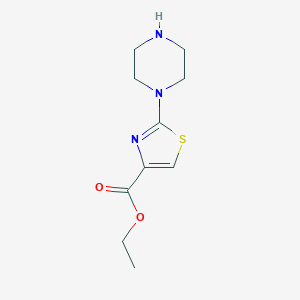

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-piperazin-1-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-2-15-9(14)8-7-16-10(12-8)13-5-3-11-4-6-13/h7,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFAICXZOSXKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545937 | |

| Record name | Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104481-24-5 | |

| Record name | Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Introduction: The Imperative of Structural Certainty

In the landscape of drug discovery and development, the precise molecular architecture of a chemical entity is its foundational principle. It dictates function, reactivity, and biological interaction. Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate is a heterocyclic compound featuring a confluence of pharmacologically significant motifs: a thiazole ring, a piperazine moiety, and an ethyl ester group. Such structures are of high interest in medicinal chemistry, with analogs showing potential as antipsychotic, antidepressant, or antimicrobial agents.

The unequivocal confirmation of its structure is not merely an academic exercise; it is a critical checkpoint for ensuring reproducibility, understanding structure-activity relationships (SAR), and meeting stringent regulatory standards. An erroneous structural assignment can invalidate extensive biological data and lead to costly developmental dead ends.

This guide presents a comprehensive, multi-technique approach to the structural elucidation of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate. We will move beyond a simple recitation of data to explain the causality behind our analytical choices, demonstrating how a synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy provides a self-validating system for structural confirmation.[1][2][3][4] This integrated workflow ensures the highest degree of scientific integrity and trustworthiness in the final assignment.

The Analytical Workflow: An Integrated Strategy

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Rationale: Mass spectrometry is our first port of call. Its primary function is to determine the molecular weight of the compound with high precision.[2] By using High-Resolution Mass Spectrometry (HRMS), we can obtain a mass measurement accurate to several decimal places, which allows for the unambiguous determination of the elemental formula—a critical, non-negotiable starting point. Furthermore, the fragmentation pattern generated during tandem MS (MS/MS) experiments provides vital clues about the molecule's substructures, acting as a preliminary roadmap for our subsequent NMR analysis.[5]

Expected Data & Interpretation

For Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate (C₁₀H₁₅N₃O₂S), the calculated monoisotopic mass is 241.0888 Da.

-

Molecular Ion ([M+H]⁺): In positive-ion ESI-MS, we expect a prominent peak at m/z 242.0966, corresponding to the protonated molecule. The high-resolution measurement of this peak must align with the calculated value for C₁₀H₁₆N₃O₂S⁺.

-

Isotopic Pattern: The presence of a sulfur atom will be indicated by a characteristic [M+H+2]⁺ peak at m/z 244.09, approximately 4.4% of the intensity of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁴S isotope.

Fragmentation Analysis

The molecule is expected to fragment at its weakest points. The piperazine ring and the ester group are common sites of cleavage.[6][7]

Caption: Predicted MS/MS fragmentation pathway.

Data Summary: Predicted Mass Fragments

| m/z (Calculated) | Proposed Fragment | Notes |

| 242.0966 | [C₁₀H₁₆N₃O₂S]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 214.0653 | [C₈H₁₂N₃O₂S]⁺ | Loss of ethene (C₂H₄) from the ethyl group |

| 197.0548 | [C₈H₁₀N₃OS]⁺ | Loss of the ethoxy radical (•OC₂H₅) |

| 156.0286 | [C₅H₆N₃S]⁺ | Resulting from cleavage within the piperazine ring |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infusion: Infuse the sample directly into the source at a flow rate of 5 µL/min.

-

ESI Source Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

-

Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. For MS/MS, select the [M+H]⁺ ion (m/z 242.1) for collision-induced dissociation (CID) with argon, using a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Framework

Expertise & Rationale: While MS provides the formula, NMR spectroscopy reveals the constitution. It is the definitive method for establishing atom-to-atom connectivity.[8] ¹H NMR identifies all unique proton environments and their neighboring protons, while ¹³C NMR accounts for every carbon atom in the structure. By integrating data from both, along with 2D NMR experiments like HMBC, we can piece together the molecular skeleton with absolute confidence.

¹H NMR - Expected Spectrum & Interpretation

-

Ethyl Group: This will present as a classic quartet (~4.3 ppm) for the -O-CH₂- protons, coupled to a triplet (~1.3 ppm) for the -CH₃ protons. The downfield shift of the CH₂ is due to the deshielding effect of the adjacent oxygen atom.

-

Thiazole Ring: A single proton is attached to the thiazole ring at position 5. This will appear as a sharp singlet, typically in the aromatic region (~7.5-8.0 ppm).

-

Piperazine Ring: The four protons on the carbons adjacent to the thiazole (positions 2' and 6') will be chemically equivalent and appear as a triplet or multiplet (~3.6 ppm). The four protons on the carbons adjacent to the N-H group (positions 3' and 5') will appear as a separate triplet or multiplet, slightly upfield (~3.0 ppm).

-

Piperazine N-H: A broad singlet, often around 2.5-3.5 ppm. Its broadness is due to quadrupole broadening and chemical exchange. This peak will disappear upon addition of a drop of D₂O to the NMR tube, a definitive test for exchangeable protons.

¹³C NMR - Expected Spectrum & Interpretation

-

Carbonyl Carbon: The ester C=O carbon is the most deshielded, appearing far downfield (~162 ppm).

-

Thiazole Carbons: The three carbons of the thiazole ring will appear in the ~115-165 ppm range. C2 (attached to the piperazine) will be the most downfield, followed by C4 (attached to the ester).

-

Piperazine Carbons: Two distinct signals are expected in the aliphatic region, corresponding to the two sets of equivalent carbons (~45-55 ppm).

-

Ethyl Carbons: The -O-CH₂- carbon will be around 61 ppm, while the terminal -CH₃ carbon will be the most upfield signal, around 14 ppm.

Data Summary: Predicted NMR Assignments

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Ethyl -CH₃ | ~1.3 ppm (triplet, 3H) | ~14 ppm |

| Ethyl -CH₂- | ~4.3 ppm (quartet, 2H) | ~61 ppm |

| Piperazine -CH₂- (N-H side) | ~3.0 ppm (multiplet, 4H) | ~45 ppm |

| Piperazine -CH₂- (Thiazole side) | ~3.6 ppm (multiplet, 4H) | ~52 ppm |

| Piperazine N-H | ~3.2 ppm (broad singlet, 1H) | - |

| Thiazole C5-H | ~7.8 ppm (singlet, 1H) | ~118 ppm |

| Thiazole C4 | - | ~145 ppm |

| Thiazole C2 | - | ~165 ppm |

| Ester C=O | - | ~162 ppm |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire 16-32 scans with a 90° pulse and a relaxation delay of 2-5 seconds.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire 1024-2048 scans using a proton-decoupled pulse sequence.

-

Process the data with a line broadening of 1-2 Hz.

-

-

Confirmatory D₂O Exchange: After initial ¹H NMR acquisition, add one drop of D₂O, shake the tube, and re-acquire the spectrum to confirm the N-H proton signal.

-

2D NMR (Optional but Recommended): Acquire HMBC and HSQC spectra to unambiguously correlate proton and carbon signals, confirming the connectivity between the piperazine and thiazole rings.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy serves as a rapid and reliable method for confirming the presence of key functional groups.[1][9] While NMR and MS determine the atomic arrangement and formula, IR validates that the expected bond types (C=O, N-H, C-O) are indeed present. This provides a crucial layer of self-validation; if a strong carbonyl stretch were absent, for example, it would immediately call the proposed ester structure into question.

Expected Data & Interpretation

-

N-H Stretch: A moderate, sharp absorption peak is expected in the 3300-3400 cm⁻¹ region, characteristic of the secondary amine in the piperazine ring.[10]

-

C-H Stretches: Aliphatic C-H stretches from the ethyl and piperazine groups will appear as multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

-

C=O Stretch: A very strong, sharp absorption band around 1710-1730 cm⁻¹ is the unmistakable signature of the ester carbonyl group.[11]

-

C=N / C=C Stretches: Absorptions in the 1500-1620 cm⁻¹ region correspond to the stretching vibrations within the thiazole ring.[12]

-

C-O Stretch: A strong band in the fingerprint region, typically 1200-1250 cm⁻¹, corresponding to the C-O single bond of the ester.

Data Summary: Key IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Expected Intensity |

| ~3350 | N-H Stretch (Amine) | Medium, Sharp |

| 2850-2980 | C-H Stretch (Aliphatic) | Medium-Strong |

| ~1720 | C=O Stretch (Ester) | Strong, Sharp |

| 1500-1620 | C=N / C=C (Thiazole Ring) | Medium |

| ~1240 | C-O Stretch (Ester) | Strong |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for the presence of characteristic absorption bands.

Conclusion: A Triangulated and Trustworthy Assignment

The structural elucidation of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate is achieved not by a single measurement, but by the robust synthesis of complementary data from three orthogonal analytical techniques.

-

Mass Spectrometry establishes the correct elemental formula (C₁₀H₁₅N₃O₂S).

-

Infrared Spectroscopy confirms the presence of the required functional groups (N-H, C=O, C-O).

-

NMR Spectroscopy provides the definitive map of atomic connectivity, confirming the ethyl ester, the substitution pattern of the thiazole, and the linkage to the piperazine ring.

Each piece of evidence reinforces the others, creating a self-validating dataset that supports the proposed structure with the highest degree of scientific certainty. This rigorous, multi-faceted approach ensures that the structural foundation upon which further research and development are built is both solid and trustworthy.

References

- BenchChem. (2025). A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods. Benchchem.

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. Retrieved from [Link]

-

ResearchGate. (2022). 1,2,3-Triazoles containing Thiazole-Piperazine Moieties: Synthesis, Biological Assessment and Molecular Docking. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Retrieved from [Link]

-

NPTEL-NOC IITM. (2013, July 8). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. Retrieved from [Link]

- Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

- Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.

-

Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

Magnetic Resonance in Chemistry. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Wiley Online Library. Retrieved from [Link]

- National Institutes of Health. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents.

-

ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Retrieved from [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI. Retrieved from [Link]

- Wiley Online Library. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(7), 515-22.

-

ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate. Retrieved from [Link]

-

PubMed Central. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. intertek.com [intertek.com]

- 3. jchps.com [jchps.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 8. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate (CAS 104481-24-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate is a heterocyclic building block that merges two key pharmacophores: the thiazole ring and the piperazine moiety. This unique combination has positioned it as a valuable intermediate in the synthesis of novel therapeutic agents. The thiazole ring is a core component of numerous biologically active compounds, including vitamin B1 (thiamine), while the piperazine ring is a common feature in drugs targeting the central nervous system (CNS). This guide provides a comprehensive overview of the known properties, a proposed synthetic route, predicted spectral data, and potential applications of this compound, offering a technical resource for scientists engaged in drug discovery and development. The molecule's structure is particularly relevant for creating libraries of compounds for screening against various biological targets, with potential applications in developing antipsychotic, antidepressant, or antimicrobial drugs.[1]

Core Properties and Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 104481-24-5 | [1] |

| Molecular Formula | C₁₀H₁₅N₃O₂S | [1] |

| Molecular Weight | 241.31 g/mol | [1] |

| Boiling Point | 378.4°C (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Likely soluble in organic solvents like DMSO and ethanol. | Inferred from related compounds |

Synthesis and Purification: A Proposed Protocol

The synthesis of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate can be logically approached through a two-step process, beginning with the well-established Hantzsch thiazole synthesis, followed by a nucleophilic aromatic substitution. This proposed protocol is based on established methodologies for analogous compounds and is designed to be a self-validating system through in-process checks and final product characterization.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-chloro-thiazole-4-carboxylate

The initial step involves the formation of the thiazole ring. This is a classic cyclocondensation reaction.

-

Rationale: The Hantzsch synthesis is a reliable and high-yielding method for creating substituted thiazole rings from α-haloketones (or their ester equivalents) and a thioamide. In this case, we use thiourea and ethyl bromopyruvate. The resulting 2-aminothiazole can then be converted to a 2-chloro derivative, which is an excellent electrophile for the subsequent substitution reaction.

-

Experimental Protocol:

-

To a solution of ethyl bromopyruvate (1.0 eq) in absolute ethanol, add thiourea (1.1 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate, ethyl 2-aminothiazole-4-carboxylate, is collected by filtration, washed with cold water, and dried.

-

The 2-amino group is then converted to a 2-chloro group via a Sandmeyer-type reaction. Dissolve the aminothiazole in an aqueous solution of hydrochloric acid and cool to 0-5°C.

-

Add a solution of sodium nitrite (1.1 eq) dropwise, maintaining the low temperature.

-

Slowly add the resulting diazonium salt solution to a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Stir the reaction at room temperature for 1-2 hours, then extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-chloro-thiazole-4-carboxylate.

-

Step 2: Nucleophilic Aromatic Substitution with Piperazine

The second step introduces the piperazine moiety onto the thiazole core.

-

Rationale: The chlorine atom at the 2-position of the thiazole ring is activated towards nucleophilic substitution. Piperazine, with its secondary amine, acts as the nucleophile. An excess of piperazine is used to act as both the nucleophile and the base to quench the HCl generated during the reaction, driving the reaction to completion.

-

Experimental Protocol:

-

Dissolve the crude ethyl 2-chloro-thiazole-4-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add piperazine (2.5 eq) to the solution. The excess piperazine serves as a base to neutralize the HCl byproduct.

-

Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water to remove excess piperazine and salts.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product, Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate.

-

Synthetic Workflow Diagram

Caption: Synthetic pathway for the target compound.

Predicted Spectral Data for Structural Elucidation

In the absence of published experimental spectra, the following predictions are based on the analysis of the compound's structure and data from analogous molecules. These predictions serve as a benchmark for researchers to confirm the identity and purity of their synthesized material.

| Technique | Predicted Spectral Features |

| ¹H NMR | Ethyl group: Triplet (~1.3 ppm, 3H) and a quartet (~4.3 ppm, 2H). Thiazole ring: Singlet (~7.5-8.0 ppm, 1H) for the proton at the C5 position. Piperazine ring: Two broad multiplets or singlets, one around ~3.6 ppm (4H, adjacent to thiazole) and another around ~3.0 ppm (4H, adjacent to NH). A broad singlet for the NH proton may also be visible. |

| ¹³C NMR | Ethyl group: Signals around ~14 ppm (CH₃) and ~61 ppm (CH₂). Ester carbonyl: Signal around ~160-165 ppm. Thiazole ring: Three signals expected in the aromatic region, with the C2 carbon (attached to piperazine) being the most downfield (~170 ppm), the C4 carbon (attached to the ester) around ~145 ppm, and the C5 carbon around ~115-120 ppm. Piperazine ring: Two signals for the methylene carbons, likely around ~45-55 ppm. |

| IR Spectroscopy | C=O stretch (ester): Strong absorption band around 1710-1730 cm⁻¹. N-H stretch (piperazine): Moderate, potentially broad band around 3300-3400 cm⁻¹. C-N stretches: Multiple bands in the 1200-1350 cm⁻¹ region. C=N and C=C stretches (thiazole): Bands in the 1500-1650 cm⁻¹ region. C-O stretch (ester): Strong band around 1100-1250 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 241.31, corresponding to the molecular weight of the compound. Key Fragments: Expect fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and cleavage of the piperazine ring. |

Reactivity and Application in Drug Discovery

The chemical nature of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate makes it a versatile intermediate for further chemical modification.

-

Reactivity of the Piperazine Ring: The secondary amine of the piperazine ring is a key site for derivatization. It can readily undergo N-alkylation, N-acylation, or reductive amination to attach a wide variety of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing different chemical groups to probe interactions with biological targets.

-

Reactivity of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to form amides, a common functional group in many drugs, including the anti-cancer drug Dasatinib, which features a related 2-aminothiazole carboxamide core.

Role as a Scaffold in Medicinal Chemistry

The combination of the thiazole and piperazine rings is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this core structure have been investigated for a range of biological activities:

-

Antimicrobial Agents: The thiazole ring is a known component of many antimicrobial agents. By modifying the piperazine substituent, novel compounds with activity against resistant bacterial and fungal strains can be developed.

-

CNS-Active Agents: The piperazine moiety is a well-known "CNS-phore," present in many antipsychotic and antidepressant drugs. It is thought to improve physicochemical properties, such as solubility and the ability to cross the blood-brain barrier.

-

Anticancer Agents: As mentioned, the 2-aminothiazole core is central to the kinase inhibitor Dasatinib. The ability to easily derivatize both the piperazine and the ester group of the title compound makes it an attractive starting point for the synthesis of new kinase inhibitors and other anticancer agents.

Logical Relationship in Drug Discovery

Caption: Drug discovery workflow using the core scaffold.

Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not widely available, data from structurally related compounds, such as 2-aminothiazoles, suggest the following precautions should be taken:

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid formation of dust and aerosols.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety glasses with side-shields or goggles).

-

Hazard Statements (Potential): May cause skin irritation, serious eye irritation, and respiratory irritation. May be harmful if swallowed or in contact with skin.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

Conclusion

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate is a strategically designed chemical intermediate with significant potential in the field of medicinal chemistry. Its combination of a reactive piperazine handle and a modifiable ester group on a biologically relevant thiazole core makes it an ideal starting material for the synthesis of diverse compound libraries. While detailed experimental data on the compound itself is sparse, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles and data from closely related analogues. Researchers and drug development professionals can leverage this information to accelerate their discovery programs targeting a wide range of human diseases.

References

-

MySkinRecipes. (n.d.). Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate: A Keystone Scaffold in Medicinal Chemistry

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate, a heterocyclic building block of significant interest in the field of medicinal chemistry. We will delve into its fundamental molecular characteristics, its strategic importance in the synthesis of bioactive compounds, and provide insights into its application in contemporary drug discovery programs.

Core Molecular Attributes

Ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate is a substituted thiazole derivative featuring a piperazine moiety at the 2-position and an ethyl carboxylate group at the 4-position. These structural features are pivotal to its utility as a versatile scaffold in the design of novel therapeutic agents.

| Property | Value |

| Molecular Formula | C10H15N3O2S |

| Molecular Weight | 241.31 g/mol [1] |

| CAS Number | 104481-24-5[1] |

| Boiling Point | 378.4°C[1] |

The Strategic Importance in Drug Discovery

The unique structural amalgamation of a thiazole ring, a piperazine ring, and an ethyl ester functional group confers upon this molecule a desirable profile for a drug precursor. It is extensively used as a starting material in the synthesis of a wide array of pharmaceutical compounds.[1]

The piperazine and thiazole components are particularly noteworthy for their established roles in enhancing the binding affinity of molecules to biological targets.[1] This has led to the successful development of compounds with potential applications as antipsychotic, antidepressant, and antimicrobial agents.[1] Furthermore, its structural attributes are often exploited in the design of novel drugs targeting the central nervous system, owing to its potential to be modified to efficiently cross the blood-brain barrier.[1]

Synthesis and Methodologies

The synthesis of ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate and its derivatives is a cornerstone for medicinal chemists. A generalized synthetic workflow is outlined below, emphasizing the key transformations.

Caption: Generalized synthetic workflow for ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate.

Experimental Protocol: A Representative Synthesis

The following protocol details a common method for the synthesis of 2-substituted thiazoles, which can be adapted for the specific synthesis of ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate. This method is based on the well-established Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry.

Objective: To synthesize a 2-substituted thiazole-4-carboxylate ester.

Materials:

-

A suitable thioamide (e.g., pyridine-4-carbothioamide for a related structure)

-

An alpha-halo ketone or ester (e.g., ethyl 2-chloro-3-oxobutanoate)

-

Absolute Ethanol

-

10% Sodium Bicarbonate Solution

-

Cold Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the thioamide (1 equivalent) and the alpha-halo ester (1 equivalent) in absolute ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 5 hours.

-

Work-up: After cooling the reaction mixture to room temperature, pour it into cold water.

-

Neutralization: Carefully neutralize the mixture with a 10% sodium bicarbonate solution until the effervescence ceases.

-

Isolation: The solid product that precipitates out is collected by filtration.

-

Purification: The collected solid is washed with water and can be further purified by recrystallization from a suitable solvent, such as ethanol.

This protocol is a foundational method and may require optimization of reaction conditions, such as temperature, reaction time, and purification techniques, depending on the specific substrates used.

Logical Relationship of Structural Moieties and Bioactivity

The chemical structure of ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate is a composite of pharmacologically significant moieties. The interplay between these components is crucial for its biological activity and its role as a versatile intermediate.

Sources

An In-depth Technical Guide to the Predicted Spectroscopic Profile of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Abstract: This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by empirical data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of this important pharmaceutical intermediate. The methodologies and interpretations presented herein are designed to be self-validating, ensuring a high degree of scientific integrity.

Introduction and Molecular Overview

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate (CAS No: 104481-24-5) is a heterocyclic compound of significant interest in medicinal chemistry. Its molecular structure, featuring a thiazole ring, a piperazine moiety, and an ethyl carboxylate group, makes it a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the development of antipsychotic, antidepressant, and antimicrobial drugs. The strategic combination of these functional groups allows for diverse biological interactions and potential modulation of central nervous system targets.

A thorough understanding of its spectroscopic signature is paramount for confirming its identity, assessing its purity, and elucidating its structure in various chemical and biological contexts.

Molecular Formula: C₁₀H₁₅N₃O₂S

Molecular Weight: 241.31 g/mol

Chemical Structure:

Caption: Chemical structure of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate.

Spectroscopic Analysis Protocols: A Self-Validating Approach

The following sections detail the predicted spectroscopic data. The acquisition of this data in a laboratory setting should follow rigorous, standardized protocols to ensure reproducibility and accuracy. The synergy between NMR, MS, and IR data provides a self-validating system: NMR confirms the carbon-hydrogen framework, MS verifies the molecular weight and elemental composition, and IR confirms the presence of key functional groups.

General Protocol for Spectroscopic Analysis:

Caption: Workflow for comprehensive spectroscopic analysis.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and relative numbers. The predicted spectrum of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate is based on the analysis of its constituent fragments.

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~8.0 | s | 1H | H-5 (thiazole) | The proton on the thiazole ring is expected to be in the aromatic region, deshielded by the electron-withdrawing carboxylate group and the ring's aromaticity. Similar protons in ethyl 2-aminothiazole-4-carboxylate derivatives appear in this region.[1] |

| ~4.3 | q | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and typically appear as a quartet due to coupling with the methyl protons. This is a characteristic pattern for ethyl esters.[2][3] |

| ~3.6 | t | 4H | H-2', H-6' (piperazine) | These protons are adjacent to the thiazole ring and are expected to be deshielded. In many N-substituted piperazines, the protons on the carbons attached to the substituent appear as a triplet.[4][5] |

| ~3.0 | t | 4H | H-3', H-5' (piperazine) | These protons are adjacent to the secondary amine and are expected to be at a slightly higher field compared to the H-2' and H-6' protons.[4][5] |

| ~2.0 (broad) | s | 1H | N-H (piperazine) | The chemical shift of the N-H proton can vary significantly depending on the solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with D₂O. |

| ~1.3 | t | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl ester are in a typical aliphatic region and appear as a triplet due to coupling with the adjacent methylene protons.[2][3] |

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol:

-

Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent).

-

Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer.

-

Longer acquisition times may be necessary due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale and Comparative Insights |

| ~168 | C-2 (thiazole) | Carbons double-bonded to two heteroatoms in heterocyclic systems are highly deshielded. In 2-substituted thiazoles, this carbon typically appears in this region.[6][7] |

| ~162 | C =O (ester) | The carbonyl carbon of an ester is highly deshielded and is a characteristic peak in this region.[8][9][10] |

| ~145 | C-4 (thiazole) | This carbon is part of the thiazole ring and is deshielded due to its attachment to the carboxylate group. |

| ~115 | C-5 (thiazole) | The C-H carbon of the thiazole ring is expected in the aromatic region. |

| ~61 | -O -CH₂-CH₃ | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom.[8][10] |

| ~50 | C-2', C-6' (piperazine) | These carbons are adjacent to the thiazole ring and are expected to be deshielded compared to the other piperazine carbons. |

| ~45 | C-3', C-5' (piperazine) | These carbons are in a typical aliphatic amine environment. |

| ~14 | -O-CH₂-C H₃ | The methyl carbon of the ethyl ester is in the upfield aliphatic region.[8][10] |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an electrospray ionization (ESI) source in positive ion mode.

-

Acquire the mass spectrum, and if possible, perform tandem MS (MS/MS) on the molecular ion to observe fragmentation.

Predicted MS Data:

-

Molecular Ion (M+H)⁺: m/z = 242.09

-

Rationale: In ESI-MS, protonation of the basic nitrogen atoms (in the piperazine or thiazole ring) is expected, leading to a pseudomolecular ion at [M+H]⁺.

Predicted Fragmentation Pattern:

Caption: Predicted major fragmentation pathways in ESI-MS.

Key Predicted Fragments:

| m/z (Predicted) | Proposed Fragment Structure | Rationale |

| 196 | [M+H - C₂H₅OH]⁺ | Loss of ethanol from the ethyl ester group is a common fragmentation pathway. |

| 168 | [2-(piperazin-1-yl)thiazole]⁺ | Cleavage of the bond between the thiazole ring and the carboxyl group. |

| 156 | [C₇H₇N₃S]⁺ | Fragmentation involving the loss of part of the ethyl ester and rearrangement. |

| 85 | [C₄H₉N₂]⁺ | A characteristic fragment corresponding to the protonated piperazine ring after cleavage from the thiazole. The fragmentation of piperazine derivatives often involves cleavage of the bonds within the piperazine ring itself.[11][12] |

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared radiation, which correspond to the vibrational energies of the bonds.

Experimental Protocol:

-

Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

-

Alternatively, mix the sample with KBr powder and press it into a pellet.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Rationale and Comparative Insights |

| 3300-3400 | N-H Stretch | Secondary Amine (Piperazine) | The N-H stretching vibration of secondary amines typically appears in this region as a medium intensity band. |

| 2850-3000 | C-H Stretch | Aliphatic (Ethyl, Piperazine) | These bands are characteristic of sp³ C-H bonds. |

| ~1720 | C=O Stretch | Ester | The carbonyl stretch of an ester is a strong, sharp band and is one of the most prominent features in the spectrum. For aliphatic esters, this is typically around 1735-1750 cm⁻¹.[13][14][15] |

| ~1600 & ~1500 | C=N and C=C Stretch | Thiazole Ring | Aromatic and heteroaromatic rings show characteristic stretching vibrations in this region. Thiazole derivatives typically exhibit bands in these ranges.[16][17][18][19][20] |

| 1200-1300 | C-O Stretch | Ester | The C-O stretching vibration of the ester group is also a strong and characteristic band.[14] |

| 1100-1200 | C-N Stretch | Amine (Piperazine) | The C-N stretching of the piperazine ring is expected in this region. |

Conclusion

This guide provides a detailed, predictive spectroscopic profile of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate based on fundamental principles and data from analogous structures. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data serve as a valuable reference for researchers in the synthesis, purification, and characterization of this compound. Experimental verification of these predictions will further solidify our understanding of this important molecule and aid in its application in drug discovery and development. The cross-correlation of data from these different spectroscopic techniques provides a robust and self-validating method for structural confirmation.

References

-

Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

- Thiazoles: III. Infrared spectra of methylthiazoles. (1957). Canadian Journal of Chemistry, 35(4), 388-394.

-

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate. (n.d.). MySkinRecipes. Retrieved December 31, 2025, from [Link]

- Mass Fragmentation Characteristics of Piperazine Analogues. (2020). Journal of Chinese Mass Spectrometry Society, 41(4), 435-442.

-

Thiazoles: III. Infrared spectra of methylthiazoles. (n.d.). Canadian Science Publishing. Retrieved December 31, 2025, from [Link]

-

Observed IR spectrum of thiazole (1) isolated in a solid argon matrix at 10 K. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

- Supporting Inform

-

Thiazoles: iii. Infrared spectra of methylthiazoles. (2025). ResearchGate. Retrieved December 31, 2025, from [Link]

- Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. (2001). Journal of Mass Spectrometry, 36(7), 759-770.

- The absorption spectra of some thiazines and thiazoles. (1966). Journal of the Chemical Society B: Physical Organic, 433-436.

-

Ethyl 2-aminothiazole-4-carboxylate. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. (n.d.). Doc Brown's Chemistry. Retrieved December 31, 2025, from [Link]

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry, 12, 2557-2568.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

-

Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2019). New Journal of Chemistry, 43(2), 849-858.

- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (2016). RSC Advances, 6(102), 100230-100236.

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2025). ResearchGate. Retrieved December 31, 2025, from [Link]

- The stereochemistry study of N,N-dinitrosopiperazine using H NMR technique. (2022). Research Square.

-

1H NMR spectra of compound 3a measured in five different solvents. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

2-(but-3-en-1-yl)Benzo[D]thiazole. (n.d.). SpectraBase. Retrieved December 31, 2025, from [Link]

-

IR Infrared Absorption Bands of Carboxylate. (2017). 911Metallurgist. Retrieved December 31, 2025, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved December 31, 2025, from [Link]

- 13C-NMR Studies of Some Heterocyclically Substituted. (2004). Asian Journal of Chemistry, 16(3-4), 1471-1474.

- Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. (1971). Journal of the Chemical Society B: Physical Organic, 122-125.

-

IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved December 31, 2025, from [Link]

-

Acetic acid ethyl ester. (n.d.). SpectraBase. Retrieved December 31, 2025, from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). (n.d.). Human Metabolome Database. Retrieved December 31, 2025, from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]

- 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2020). Molecules, 25(24), 5899.

- Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. (1985). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(5-6), 457-469.

-

14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]

-

NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. (2024, March 20). YouTube. Retrieved December 31, 2025, from [Link]

-

NMR 5: Coupling Constants. (2023, May 15). YouTube. Retrieved December 31, 2025, from [Link]

-

Coupling constants for 1H and 13C NMR. (n.d.). Retrieved December 31, 2025, from [Link]

Sources

- 1. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. ias.ac.in [ias.ac.in]

- 8. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 2-ETHYL-N-BUTYRIC ACID ETHYL ESTER(2983-38-2) 13C NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The absorption spectra of some thiazines and thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

¹H NMR and ¹³C NMR spectrum of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in drug discovery and development. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate, a heterocyclic compound featuring a thiazole core, a piperazine moiety, and an ethyl ester group. We will dissect the anticipated spectral features, including chemical shifts, coupling constants, and signal multiplicities, grounding our predictions in fundamental principles and data from analogous structures. Furthermore, this document outlines a robust, field-proven protocol for the acquisition of high-quality NMR data, ensuring experimental reliability and accuracy. The synthesis of theoretical knowledge and practical application herein serves as a comprehensive resource for scientists engaged in the characterization of complex organic molecules.

Molecular Structure and NMR Assignment Strategy

The unequivocal structural confirmation of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate hinges on the correct assignment of each unique proton and carbon signal in its NMR spectra. The molecule's structure is comprised of three distinct fragments: an ethyl carboxylate group, a disubstituted thiazole ring, and a piperazine ring. The electron-rich and electron-deficient regions created by the nitrogen and sulfur heteroatoms, as well as the carbonyl group, generate a dispersed and highly informative NMR landscape.

Below is the chemical structure with a systematic numbering scheme that will be used for spectral assignment throughout this guide.

Caption: Molecular structure and numbering of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to show five distinct sets of signals corresponding to the ethyl, thiazole, and piperazine protons. The choice of solvent can significantly influence chemical shifts due to interactions between the solvent and solute.[1][2] Deuterated chloroform (CDCl₃) is a common choice for initial analysis.[2]

Analysis of Expected Resonances:

-

Thiazole Proton (Hᵉ): The lone proton on the thiazole ring (H-5) is expected to appear as a singlet in the aromatic region. Its chemical shift is influenced by the aromatic ring current and the electronic effects of the adjacent sulfur atom and the C4-carboxylate group.[3] Thiazole protons typically resonate between 7.27 and 8.77 ppm.[3]

-

Piperazine Protons (Hᶜ, Hᵈ, NH): The piperazine ring contains four methylene groups. Due to the substitution on one nitrogen, the protons on the two CH₂ groups adjacent to the thiazole ring (labeled Hᶜ) are in a different chemical environment than the protons on the two CH₂ groups adjacent to the NH moiety (labeled Hᵈ). This results in two distinct signals, likely appearing as multiplets (triplets if coupling is well-resolved). An additional, often broad, signal will correspond to the N-H proton. Its chemical shift and appearance can vary with concentration and temperature.

-

Ethyl Protons (Hᵃ, Hᵇ): The ethyl ester group will produce two characteristic signals. The methylene protons (Hᵃ) are adjacent to an oxygen atom, causing a downfield shift, and will appear as a quartet due to coupling with the three methyl protons. The methyl protons (Hᵇ) will appear further upfield as a triplet, coupling with the two methylene protons.

Summary of Predicted ¹H NMR Data:

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| Hᵉ | Thiazole C5-H | ~8.0 | s (singlet) | 1H |

| Hᶜ | Piperazine -N-CH₂- | ~3.6 | t (triplet) | 4H |

| Hᵈ | Piperazine -NH-CH₂- | ~3.0 | t (triplet) | 4H |

| NH | Piperazine N-H | ~2.0 (variable) | br s (broad singlet) | 1H |

| Hᵃ | Ethyl -O-CH₂- | ~4.4 | q (quartet) | 2H |

| Hᵇ | Ethyl -CH₃ | ~1.4 | t (triplet) | 3H |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often results in a spectrum with baseline-resolved signals for each carbon.[4]

Analysis of Expected Resonances:

-

Thiazole Carbons (C2, C4, C5): The three carbons of the thiazole ring will have distinct chemical shifts. C2, being bonded to two nitrogen atoms (one in the ring, one from piperazine), is expected to be the most downfield. C4, attached to the electron-withdrawing carboxylate group, will also be significantly downfield. C5, the only proton-bearing carbon on the ring, will be the most upfield of the three.

-

Carboxylate Group (C=O, Cᵃ, Cᵇ): The carbonyl carbon (C=O) of the ester will appear far downfield, typically in the 160-170 ppm range. The ethyl group carbons will appear in the aliphatic region; the methylene carbon (Cᵃ) bonded to oxygen will be around 60 ppm, while the terminal methyl carbon (Cᵇ) will be much further upfield.[4][5]

-

Piperazine Carbons (Cᶜ, Cᵈ): Similar to the protons, the piperazine carbons are divided into two sets. The carbons adjacent to the thiazole-substituted nitrogen (Cᶜ) will be in a different environment and likely at a different chemical shift than the carbons adjacent to the NH group (Cᵈ).[6]

Summary of Predicted ¹³C NMR Data:

| Label | Assignment | Predicted δ (ppm) |

| C=O | Ester Carbonyl | ~162 |

| C2 | Thiazole C2 | ~170 |

| C4 | Thiazole C4 | ~148 |

| C5 | Thiazole C5 | ~120 |

| Cᵃ | Ethyl -O-CH₂- | ~61 |

| Cᶜ | Piperazine -N-CH₂- | ~50 |

| Cᵈ | Piperazine -NH-CH₂- | ~45 |

| Cᵇ | Ethyl -CH₃ | ~14 |

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires careful sample preparation and parameter optimization.[7] The following protocol provides a robust workflow for the analysis of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate.

Caption: Workflow for NMR spectral analysis.

Step-by-Step Methodology:

-

Sample Preparation [8]

-

Purity: Ensure the sample is of high purity to avoid signals from contaminants.

-

Solvent: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which often contains tetramethylsilane (TMS) as an internal standard.[9]

-

Transfer: Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to a height of at least 4 cm.[8]

-

-

¹H NMR Acquisition Parameters [9]

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Set to a range of approximately 12-16 ppm to cover all expected signals.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay is crucial for quantitative analysis.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters [8]

-

Pulse Program: Employ a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to produce a spectrum of singlets.

-

Spectral Width: Set to a wide range, typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. Note that quaternary carbons, like the C=O and C2/C4 of the thiazole, can have long relaxation times (T1), and a sufficient delay is needed for their accurate observation.[10]

-

Number of Scans: 128 to several thousand scans may be required depending on the sample concentration and desired signal-to-noise ratio.

-

-

Data Processing [9]

-

Transformation: Apply an appropriate window function (e.g., exponential multiplication with 0.3 Hz line broadening for ¹H) and perform a Fourier transform.

-

Correction: Manually phase the spectrum and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is absent, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9]

-

Conclusion and Further Steps

The combined analysis of the ¹H and ¹³C NMR spectra provides a powerful and definitive method for the structural confirmation of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate. The predicted chemical shifts, multiplicities, and integration values create a unique spectral fingerprint that directly corresponds to its molecular architecture.

For unambiguous assignment, especially for the closely resonating piperazine signals and the quaternary thiazole carbons, advanced 2D NMR experiments are recommended.

-

COSY (Correlation Spectroscopy): Would confirm the Hᵃ-Hᵇ coupling in the ethyl group and the Hᶜ-Hᵈ coupling within the piperazine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon (e.g., Hᵉ to C5, Hᵃ to Cᵃ).

-

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations, which are invaluable for connecting the molecular fragments. For example, it could show correlations from the Hᵉ proton to C4 and the carboxyl carbon, confirming their proximity.

By following the protocols and interpretive logic outlined in this guide, researchers can confidently characterize this and structurally related molecules, accelerating the pace of research and development.

References

- BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of Enones.

-

Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

- BenchChem. (n.d.). Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of Octane-2,4,5,7-tetrone.

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

-

H. San-E, et al. (n.d.). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Journal of Polymer Science: Polymer Letters Edition. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm. Retrieved from [Link]

-

Springer. (2018). Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. reddit.com [reddit.com]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 5. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Mass spectrometry analysis of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

An In-depth Technical Guide to the Mass Spectrometric Analysis of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, structures incorporating thiazole and piperazine rings are of significant interest due to their versatile biological activities. Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate represents a quintessential scaffold in this class. Its robust and unambiguous analytical characterization is not merely a procedural step but a foundational requirement for advancing any potential drug candidate. This guide serves as a comprehensive manual for the mass spectrometric analysis of this molecule, moving beyond rote protocols to elucidate the rationale behind the analytical strategy, from first principles to final data interpretation.

The Analyte: A Structural and Physicochemical Profile

A successful mass spectrometry method is born from an intimate understanding of the analyte's chemical nature. The structure itself dictates the strategy.

Figure 1: Structure of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Solubility profile of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical determinant of its journey through the drug development pipeline. This parameter profoundly influences everything from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility profile of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into the theoretical underpinnings of solubility, present a detailed experimental protocol for its determination, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of the physicochemical properties of this and similar molecules.

The Critical Role of Solubility in Pharmaceutical Development

The therapeutic efficacy of a drug is fundamentally linked to its ability to reach its target in the body at a sufficient concentration.[1] For orally administered drugs, this journey begins with dissolution in the gastrointestinal tract, a process governed by the drug's aqueous solubility.[2] However, the significance of solubility extends far beyond bioavailability. In the realm of process chemistry and formulation science, solubility in organic solvents is paramount.

Key aspects influenced by organic solvent solubility include:

-

Synthesis and Purification: The selection of appropriate solvents is crucial for achieving high yields and purity during the synthesis and crystallization of an API.[3]

-

Formulation: The development of various dosage forms, such as liquid formulations, often relies on the solubility of the API in pharmaceutically acceptable organic co-solvents.[4]

-

Analytical Method Development: The preparation of standard solutions for analytical techniques like High-Performance Liquid Chromatography (HPLC) necessitates knowledge of the compound's solubility in the mobile phase constituents.

-

Toxicity and Safety: Understanding the solubility of an API in different solvents is also important for assessing potential risks associated with manufacturing processes and for developing appropriate cleaning and containment strategies.[5]

Over 40% of new chemical entities (NCEs) developed in the pharmaceutical industry exhibit poor aqueous solubility, making solubility enhancement a major focus of formulation development.[2] A thorough understanding of a compound's solubility in a range of organic solvents provides the foundational data required to address these challenges and to make informed decisions throughout the drug development process.[4][6]

Experimental Determination of Thermodynamic Solubility

To accurately characterize the solubility of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate, it is essential to determine its thermodynamic solubility. This is the equilibrium concentration of the solute in a solvent at a specific temperature and pressure.[7] The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[8]

Step-by-Step Experimental Protocol: The Shake-Flask Method

This protocol outlines a robust procedure for determining the solubility of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate in a selection of organic solvents.

Materials and Equipment:

-

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate (solid, high purity)

-

Selected organic solvents of analytical grade (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Accurately weigh an excess amount of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate and add it to a series of glass vials.

-

Solvent Addition: Add a known volume of each selected organic solvent to the respective vials. Ensure there is an excess of solid material to achieve saturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometric method. A calibration curve should be prepared using standard solutions of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate of known concentrations.[9]

-

Calculation: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Experimental workflow for thermodynamic solubility determination.

Solubility Profile of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate: An Illustrative Overview

While specific experimental data for Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate is not publicly available, we can present an illustrative solubility profile based on the general characteristics of similar heterocyclic compounds.[10] The presence of the piperazine and thiazole moieties suggests a degree of polarity, which will influence its solubility in different organic solvents.

Table 1: Illustrative Solubility of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate in Various Organic Solvents at 25 °C

| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Qualitative Solubility |

| Dichloromethane | 9.1 | > 100 | Very Soluble |

| Acetone | 20.7 | 50 - 100 | Freely Soluble |

| Ethyl Acetate | 6.0 | 20 - 50 | Soluble |

| Ethanol | 24.6 | 10 - 20 | Sparingly Soluble |

| Methanol | 32.7 | 5 - 10 | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Very Soluble |

Note: The data in this table is hypothetical and for illustrative purposes only.

Thermodynamic Interpretation of Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. The overall Gibbs free energy of solution (ΔGsol) determines the spontaneity of dissolution and can be related to the enthalpy (ΔHsol) and entropy (ΔSsol) of solution by the following equation:

ΔGsol = ΔHsol - TΔSsol

Where T is the absolute temperature. For dissolution to be spontaneous, ΔGsol must be negative.

The enthalpy of solution can be further broken down into two main components: the lattice enthalpy (ΔHlattice), which is the energy required to break the crystal lattice of the solid, and the solvation enthalpy (ΔHsolvation), which is the energy released when the solute molecules are solvated by the solvent molecules.

ΔHsol = ΔHlattice + ΔHsolvation

A higher lattice enthalpy will generally lead to lower solubility, while a more negative (exothermic) solvation enthalpy will favor dissolution. The principle of "like dissolves like" is a useful heuristic in this context. Polar solvents tend to be better at solvating polar solutes, and non-polar solvents are more effective for non-polar solutes.[11]

Visualizing Thermodynamic Relationships

The interplay between these thermodynamic parameters determines the solubility of a compound.

Sources

- 1. ucd.ie [ucd.ie]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. scirp.org [scirp.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical and Chemical Properties of Piperazine-Thiazole Derivatives

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthesis, characterization, and key physicochemical properties of piperazine-thiazole derivatives, a class of heterocyclic compounds with significant therapeutic potential.

The synergistic combination of the piperazine and thiazole scaffolds has given rise to a versatile class of molecules with a broad spectrum of biological activities. Piperazine, a six-membered ring with two opposing nitrogen atoms, imparts favorable pharmacokinetic properties such as improved water solubility and oral bioavailability.[1] Thiazole, a five-membered aromatic ring containing sulfur and nitrogen, is a key component in numerous FDA-approved drugs and contributes to a wide range of pharmacological effects.[2][3] This guide delves into the core chemical and physical characteristics of these hybrid molecules, offering insights into their synthesis, structural analysis, and the properties that govern their behavior in biological systems.

I. Synthesis of Piperazine-Thiazole Derivatives: A Modular Approach

The synthesis of piperazine-thiazole derivatives typically follows a modular and convergent strategy, allowing for the generation of diverse chemical libraries. A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea or thioamide with an α-haloketone.[4][5] This approach allows for the introduction of various substituents on the thiazole ring.

A general synthetic pathway often commences with the preparation of a 2-amino-4-substituted thiazole intermediate. This can be achieved by reacting an appropriate α-bromoacetophenone derivative with thiourea.[5] The resulting 2-aminothiazole can then be coupled with a suitably functionalized piperazine moiety.

For instance, a widely employed strategy involves the reaction of a 4-(chloromethyl)-2-aminothiazole with piperazine, leading to the formation of a piperazine-tethered thiazole.[6][7] Subsequent acylation or alkylation of the second nitrogen atom of the piperazine ring with a variety of carboxylic acids or alkyl halides allows for the introduction of further diversity.[6][7]

Experimental Protocol: Parallel Synthesis of 4-(Piperazin-1-ylmethyl)thiazol-2-amine Derivatives[6][7]

This protocol outlines a solid-phase approach for the parallel synthesis of a library of piperazine-tethered thiazole compounds.

Materials:

-

p-Methylbenzhydrylamine hydrochloride (MBHA·HCl) resin

-

Boc-protected amino acids (e.g., Boc-Phe-OH)

-

Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Thiourea

-

1,3-Dichloroacetone

-

Piperazine

-

Assorted carboxylic acids

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Preparation: Swell MBHA·HCl resin in DCM. Neutralize with 5% DIEA in DCM.

-

Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling agent like HBTU in the presence of DIEA.

-

Boc Deprotection: Remove the Boc protecting group using 50% TFA in DCM.

-

Thiazole Ring Formation: React the deprotected amine with thiourea and 1,3-dichloroacetone to form the 4-(chloromethyl)-2-aminothiazole on the solid support.

-

Piperazine Coupling: Treat the resin-bound chloromethylthiazole with an excess of piperazine to displace the chloride and form the piperazine-tethered thiazole.

-

Diversification: Acylate the free secondary amine of the piperazine with a variety of carboxylic acids using HBTU and DIEA.

-

Cleavage and Purification: Cleave the final compounds from the resin using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: General workflow for the synthesis of piperazine-thiazole derivatives.

II. Spectroscopic Characterization

The structural elucidation of piperazine-thiazole derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: The proton NMR spectra of these compounds exhibit characteristic signals. The protons of the piperazine ring typically appear as multiplets in the range of 2.5-4.0 ppm. The thiazole proton at the C5 position usually resonates as a singlet between 6.5 and 7.5 ppm. Aromatic protons from substituents will appear in their expected downfield regions.[6]

-

¹³C NMR Spectroscopy: The carbon NMR spectra provide further structural confirmation. The carbons of the piperazine ring are typically observed between 40 and 60 ppm. The thiazole ring carbons have characteristic shifts, with the C2 carbon (bearing the amino and piperazine linkage) appearing further downfield.

-